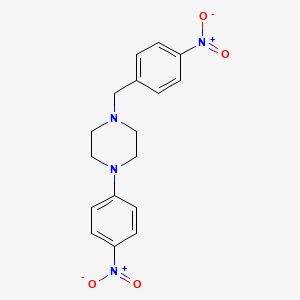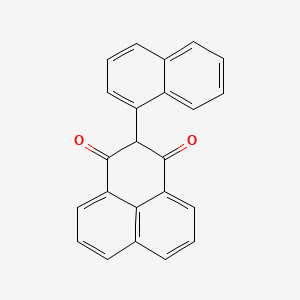
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione, commonly known as NPQ, is a fluorescent probe that has been widely used in scientific research. It is a member of the naphthalimide family of compounds and is characterized by its unique photophysical properties. NPQ has been used in a variety of applications, ranging from biological imaging to chemical sensing.
科学研究应用
NPQ has been used in a variety of scientific research applications, including biological imaging, chemical sensing, and environmental monitoring. In biological imaging, NPQ has been used as a fluorescent probe to visualize cellular structures and processes. It has also been used to monitor changes in intracellular pH and calcium levels. In chemical sensing, NPQ has been used to detect metal ions and other small molecules. In environmental monitoring, NPQ has been used to detect pollutants and other contaminants in water and soil samples.
作用机制
The mechanism of action of NPQ is based on its ability to undergo a photo-induced intramolecular charge transfer (ICT) process. When excited by light, the electron density of the molecule is redistributed, resulting in a change in its photophysical properties. This process can be used to detect changes in the local environment, such as changes in pH or the presence of metal ions.
Biochemical and Physiological Effects
NPQ has been shown to have low toxicity and does not have any known biochemical or physiological effects. It is considered to be a safe and non-invasive tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of NPQ is its versatility. It can be used in a variety of scientific research applications, ranging from biological imaging to chemical sensing. It is also relatively easy to synthesize and has low toxicity. However, there are also some limitations to its use. For example, NPQ is sensitive to changes in temperature and pH, which can affect its photophysical properties. It is also prone to photobleaching, which can limit its usefulness in long-term experiments.
未来方向
There are many potential future directions for the use of NPQ in scientific research. One area of interest is the development of new fluorescent probes based on the naphthalimide scaffold. These probes could be designed to have improved photophysical properties, such as increased brightness or sensitivity to specific environmental changes. Another area of interest is the development of new applications for NPQ, such as in the detection of specific biomolecules or in the study of cellular signaling pathways. Finally, there is also potential for the use of NPQ in clinical applications, such as in the detection of cancer cells or in the monitoring of drug delivery.
合成方法
NPQ can be synthesized through a multi-step process involving the condensation of 1-naphthylamine with phthalic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography. The final product is a yellow powder that is soluble in a variety of organic solvents.
属性
IUPAC Name |
2-naphthalen-1-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O2/c24-22-18-12-4-8-15-9-5-13-19(20(15)18)23(25)21(22)17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVZZACZUJGWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
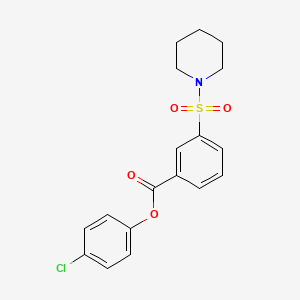
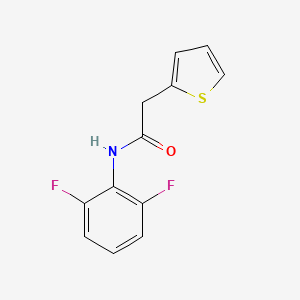
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
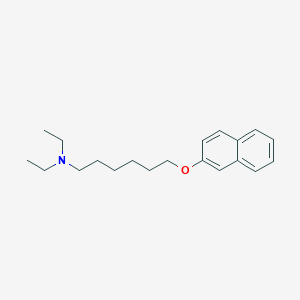
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
